3-Butylcyclobutane-1-carbaldehyde
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Overview
Description
3-Butylcyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes, specifically cyclobutane derivatives It features a cyclobutane ring substituted with a butyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutane-1-carbaldehyde can be achieved through several methodsThis can be done using reagents like ozone for oxidative cleavage or via hydroformylation reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, nucleophiles
Major Products Formed:
Oxidation: 3-Butylcyclobutane-1-carboxylic acid
Reduction: 3-Butylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cycloalkane reactivity and stability.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Butylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, making it a compound of interest for further biochemical studies .
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the butyl substitution, making it less hydrophobic and potentially less reactive.
3-Methylcyclobutane-1-carbaldehyde: Features a methyl group instead of a butyl group, leading to different steric and electronic effects.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring, which affects its ring strain and reactivity compared to the four-membered cyclobutane ring
Uniqueness: 3-Butylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-butylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-3-4-8-5-9(6-8)7-10/h7-9H,2-6H2,1H3 |
InChI Key |
OYGSCOHRXFWDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C1)C=O |
Origin of Product |
United States |
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